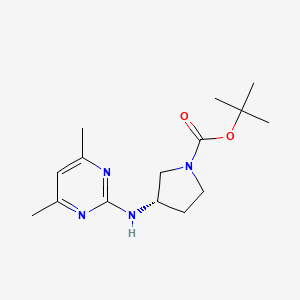

(S)-3-(4,6-Dimethyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester

CAS No.:

Cat. No.: VC13441397

Molecular Formula: C15H24N4O2

Molecular Weight: 292.38 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H24N4O2 |

|---|---|

| Molecular Weight | 292.38 g/mol |

| IUPAC Name | tert-butyl (3S)-3-[(4,6-dimethylpyrimidin-2-yl)amino]pyrrolidine-1-carboxylate |

| Standard InChI | InChI=1S/C15H24N4O2/c1-10-8-11(2)17-13(16-10)18-12-6-7-19(9-12)14(20)21-15(3,4)5/h8,12H,6-7,9H2,1-5H3,(H,16,17,18)/t12-/m0/s1 |

| Standard InChI Key | RACCEDJDBMQWFO-LBPRGKRZSA-N |

| Isomeric SMILES | CC1=CC(=NC(=N1)N[C@H]2CCN(C2)C(=O)OC(C)(C)C)C |

| SMILES | CC1=CC(=NC(=N1)NC2CCN(C2)C(=O)OC(C)(C)C)C |

| Canonical SMILES | CC1=CC(=NC(=N1)NC2CCN(C2)C(=O)OC(C)(C)C)C |

Introduction

Physicochemical Properties

Note: Some properties are extrapolated from structurally related compounds due to limited direct data.

Synthesis and Reactivity

Synthetic Routes

The synthesis of (S)-3-(4,6-Dimethyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester involves multi-step strategies, often leveraging stereoselective methodologies:

-

Pyrrolidine Core Preparation:

-

Pyrimidine Coupling:

-

Purification:

Reactivity

-

Deprotection: The tert-butyl ester is cleaved under acidic conditions (e.g., trifluoroacetic acid) to yield the free amine for further functionalization .

-

Oxidation/Reduction: The pyrimidine ring may undergo electrophilic substitution, while the pyrrolidine ring remains stable under mild conditions .

Structural Analysis and Stereochemical Implications

Comparative Structural Features

The compound’s structure is distinct from related pyrimidine-pyrrolidine derivatives:

| Compound | Key Differences | Biological Relevance |

|---|---|---|

| (R)-3-(4,6-Dimethyl-pyrimidin-2-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester | (R)-configuration at pyrrolidine ring | Potential enantioselective binding to receptors |

| (S)-3-(2-Chloro-6-methyl-pyrimidin-4-ylamino)-pyrrolidine-1-carboxylic acid tert-butyl ester | Chloro substituent at pyrimidine position 2; piperidine vs. pyrrolidine ring | Enhanced hydrogen-bonding capacity |

| (S)-3-(4-Chloro-5-methyl-pyrimidin-2-yloxy)-pyrrolidine-1-carboxylic acid tert-butyl ester | Ether linkage (yloxy) instead of amine; chloro substituent at pyrimidine position 4 | Altered electronic profile and solubility |

Stereochemical Impact

The (S)-configuration at the pyrrolidine ring ensures:

-

Enantioselective Interactions: Preferential binding to chiral active sites in enzymes or receptors .

-

Metabolic Stability: Reduced susceptibility to enzymatic degradation compared to racemic mixtures .

| Hazard | Classification | Pictogram |

|---|---|---|

| Skin Irritation | Category 2 | ⚠️ |

| Eye Irritation | Category 2A | ⚠️ |

| Respiratory Toxicity | Category 3 | ⚠️ |

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume